molecular formula C5H8N2O B12973203 (R)-Morpholine-2-carbonitrile

(R)-Morpholine-2-carbonitrile

Cat. No.: B12973203
M. Wt: 112.13 g/mol
InChI Key: HAASCECTXNYFCI-YFKPBYRVSA-N
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Description

®-Morpholine-2-carbonitrile is an organic compound characterized by a morpholine ring substituted with a nitrile group at the second position. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Morpholine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen bromide under controlled conditions. Another method includes the use of nitrile-containing reagents in the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of ®-Morpholine-2-carbonitrile often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: ®-Morpholine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-Morpholine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of novel therapeutic agents.

    Industry: ®-Morpholine-2-carbonitrile is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which ®-Morpholine-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activities and signaling pathways. This interaction can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Morpholine-2-carboxamide: Similar structure but with an amide group instead of a nitrile.

    Morpholine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.

    Morpholine-2-thiol: Features a thiol group in place of the nitrile.

Uniqueness: ®-Morpholine-2-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and biological properties compared to its analogs. The presence of the nitrile group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(2R)-morpholine-2-carbonitrile

InChI

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2/t5-/m0/s1

InChI Key

HAASCECTXNYFCI-YFKPBYRVSA-N

Isomeric SMILES

C1CO[C@H](CN1)C#N

Canonical SMILES

C1COC(CN1)C#N

Origin of Product

United States

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